Superior 5-HT1A Receptor Antagonist Affinity of 8-Fluoro Containing Scaffold vs. 6-Fluoro Analog
A direct head-to-head comparison of 5-HT1A receptor antagonist activity between the 6-fluoro analog (compound 3c) and the 8-fluoro containing scaffold (NAD-299/Robalzotan) reveals a clear difference in binding affinity. The 6-fluoro analog 3c demonstrated a Ki of 0.22 nM and an EC50 of 13 nM in radioligand binding and functional assays [1]. In contrast, the (R)-8-fluoro-5-carboxamide chroman derivative NAD-299 (Robalzotan) exhibits a significantly higher affinity, with a reported Ki of 0.06 nM for the human 5-HT1A receptor [2].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.06 nM (for (R)-8-fluoro-5-carboxamide chroman derivative, NAD-299) |
| Comparator Or Baseline | 6-fluorochroman derivative (compound 3c): Ki = 0.22 nM |
| Quantified Difference | ~3.7-fold higher affinity |
| Conditions | Radioligand binding assay on human 5-HT1A receptor |
Why This Matters
The 3.7-fold higher binding affinity of the 8-fluoro scaffold directly translates to a more potent starting point for lead optimization in CNS drug discovery programs, justifying the selection of 8-fluorochroman over 6-fluorochroman analogs for 5-HT1A-targeted projects.
- [1] Mewshaw, R. E., et al. N-[2-[(Substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: Synthesis and Wide Range of Antagonism at the Human 5-HT1A Receptor. J. Med. Chem. 1997, 40, 8, 1252-1257. View Source
- [2] Hatzenbuhler, N. T., et al. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. J. Med. Chem. 2006, 49, 15, 4785-4789. View Source
